6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
説明
特性
IUPAC Name |
6-tert-butyl-2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c1-20(2,3)18-6-7-19(24)23(21-18)14-16-8-10-22(11-9-16)13-17-5-4-12-25-15-17/h6-7,16-17H,4-5,8-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQUHLILFPFZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CC3CCCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridazines, which are known for various biological activities. Its structure includes a tert-butyl group, a piperidine moiety, and an oxane ring, which may contribute to its pharmacological effects.
Molecular Formula : C16H26N2O2
Molecular Weight : 278.39 g/mol
CAS Number : 2195811-67-5
1. Antimicrobial Activity
Research indicates that compounds similar in structure to 6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with piperidine structures can inhibit bacterial growth effectively.
2. Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that similar dihydropyridazine derivatives demonstrate cytotoxic effects against various cancer cell lines. For example, a study reported that a related compound showed IC50 values in the low micromolar range against human cancer cells.
3. Neuroprotective Effects
There is emerging evidence that compounds containing piperidine and dihydropyridazine moieties can exert neuroprotective effects. One study highlighted that these compounds could inhibit neuronal apoptosis in models of neurodegeneration.
The mechanisms through which 6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : The compound may affect pathways related to apoptosis and cell survival.
Study 1: Antimicrobial Efficacy
A study conducted on various substituted dihydropyridazines demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperidine ring was crucial for enhancing the activity.
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies revealed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development.
類似化合物との比較
Comparison with Structurally Similar Compounds
Analog with Isobutyl Substituent
A closely related compound, 6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (), replaces the oxan-3-ylmethyl group with a 2-methylpropyl (isobutyl) chain. Key differences include:
- Lipophilicity : The isobutyl group lacks the oxygen atom present in the tetrahydropyran ring, likely increasing logP (lipophilicity) and reducing aqueous solubility compared to the target compound.
Piperidine-Based Fentanyl Analogs
Several piperidin-4-yl derivatives, such as N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide (2'-fluoro ortho-fluorofentanyl) and N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide (β-methyl fentanyl) (), share the piperidine scaffold but differ in pharmacological intent. These fentanyl analogs exhibit opioid receptor activity due to their arylacetamide substituents, whereas the target compound’s pyridazinone core and non-aryl substituents suggest a divergent mechanism, possibly targeting kinases or phosphodiesterases .
Structural and Hypothetical Property Analysis
The table below summarizes key structural differences and hypothesized properties:
Q & A
Basic Question: What are the key steps and challenges in synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, including:
- Nucleophilic substitution for introducing the oxan-3-ylmethyl group to the piperidine ring.
- Coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) to link the pyridazinone core to the substituted piperidine moiety.
- Purification via column chromatography or preparative HPLC to achieve >95% purity .
Challenges: - Steric hindrance from the tert-butyl group may reduce reaction efficiency.
- Side reactions during coupling steps require precise temperature control (e.g., 0–5°C for sensitive intermediates) .
Basic Question: How is the molecular structure of this compound validated?
Answer:
Structural validation employs:
- NMR spectroscopy (¹H/¹³C): Assigns proton and carbon environments (e.g., tert-butyl singlet at δ ~1.2 ppm; pyridazinone carbonyl at δ ~165 ppm).
- High-resolution mass spectrometry (HRMS): Confirms molecular formula (C₁₈H₂₈N₄O₂; exact mass 336.44 g/mol) .
- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and steric interactions .
Advanced Question: How can computational methods enhance understanding of its biological target interactions?
Answer:
- Molecular docking: Predicts binding modes to enzymes/receptors (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. Validate with experimental IC₅₀ values .
- Molecular dynamics (MD) simulations: Analyzes stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) to identify critical hydrogen bonds or hydrophobic interactions .
- Free-energy perturbation (FEP): Quantifies binding affinity changes for structure-activity relationship (SAR) studies .
Advanced Question: How to resolve contradictions in reported synthetic yields?
Answer:
Contradictions may arise from:
- Reagent purity: Use freshly distilled solvents (e.g., DMF, THF) to avoid moisture-sensitive side reactions.
- Catalyst optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps; adjust ligand-to-metal ratios.
- Scale-dependent effects: Pilot small-scale reactions (e.g., 10 mmol) before scaling up. Document yields at each step to isolate bottlenecks .
Advanced Question: What strategies improve enantiomeric purity if stereocenters are present?
Answer:
- Chiral chromatography: Use CHIRALPAK® columns with hexane/isopropanol gradients for enantiomer separation.
- Asymmetric synthesis: Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization.
- Crystallization-induced dynamic resolution (CIDR): Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .
Basic Question: What analytical techniques confirm batch-to-batch consistency?
Answer:
- HPLC-DAD: Monitor retention times and UV spectra (λ = 220–280 nm) for purity.
- Thermogravimetric analysis (TGA): Assess thermal stability (decomposition >200°C indicates robust storage conditions).
- Karl Fischer titration: Ensure moisture content <0.1% to prevent hydrolysis .
Advanced Question: How do substituents (e.g., tert-butyl, oxan-3-yl) influence reactivity?
Answer:
- tert-Butyl group: Enhances metabolic stability via steric shielding but may reduce solubility (logP ~3.5). Counteract with polar prodrug strategies.
- Oxan-3-ylmethyl group: Modulates lipophilicity and hydrogen-bonding capacity. Test analogs with tetrahydrofuran or tetrahydropyran variants for SAR .
Advanced Question: How to design assays for target engagement in cellular pathways?
Answer:
- Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified targets.
- Cellular thermal shift assay (CETSA): Confirm target engagement by monitoring protein thermal stability shifts in lysates.
- Knockout/knockdown models: Use CRISPR-Cas9 to validate pathway-specific effects .
Basic Question: What are recommended storage conditions to ensure stability?
Answer:
- Store under inert gas (Ar/N₂) at –20°C in amber vials.
- Avoid prolonged exposure to light or humidity (use desiccants).
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
Advanced Question: How to address low solubility in biological assays?
Answer:
- Co-solvent systems: Use DMSO/PEG 400 (1:4 v/v) for in vitro studies; confirm compatibility with controls.
- Nanoformulation: Prepare liposomal or cyclodextrin complexes for in vivo administration.
- Prodrug derivatization: Introduce phosphate or ester groups for enhanced aqueous solubility .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
